molecular formula C21H15ClF4N6O3S2 B1193197 NaV1.7 Blocker-13

NaV1.7 Blocker-13

Cat. No. B1193197
M. Wt: 574.9536
InChI Key: SIEHVRLODLAMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NaV1.7 Blocker-13 is a novel selective blocker of NaV1.7 with little affinity for NaV 1.2, 1.3, or 1.6, being more potent at human vs guinea pig NaV1.7.

Scientific Research Applications

NaV1.7 Blockers as Analgesic Agents

NaV1.7 blockers, such as the 1-benzazepin-2-one series, show high-affinity inhibition of NaV1.7 channels and selectivity against Nav1.5 and Nav1.8 subtypes. This specificity makes them potential candidates for developing analgesic agents. The characterization of these blockers provides insights into their application in treating chronic pain (Williams et al., 2007).

Selective Inhibition of NaV1.7 in Nociceptors

ProTx-II, a tarantula venom peptide, selectively interacts with NaV1.7 channels, indicating its potential in pain management. Its ability to block C-fiber compound action potential suggests its role in selective targeting of nociceptors, which are responsible for pain transmission (Schmalhofer et al., 2008).

Improved Efficacy of NaV1.7 Antagonists

Recent research on NaV1.7 antagonists, like acylsulfonamides, demonstrates their improved efficacy in inflammatory and neuropathic pain models. Their prolonged residence time on the target channel is correlated with their enhanced analgesic properties (Bankar et al., 2018).

Engineered Microproteins Targeting NaV1.7

The engineering of microproteins based on ceratotoxin-1 from tarantula venom has resulted in potent and selective inhibitors of NaV1.7 channels. These engineered microproteins show promise in the treatment of pain due to their high potency and selectivity (Shcherbatko et al., 2016).

NaV1.7 in the Signaling of Nociceptive Information

Studies on saxitoxin and tetrodotoxin affinity for NaV1.7 channels provide insights into the development of Nav1.7-selective inhibitors for pain treatment. This research underlines the significance of NaV1.7 in nociceptive signaling and the potential of these toxins in guiding the design of selective inhibitors (Walker et al., 2012).

High-Throughput Screening for NaV1.7 Inhibitors

The Optopatch Spiking HEK assay, a high-throughput screening method, has proven effective in identifying novel Nav1.7 subtype-selective inhibitors. This approach is critical for discovering new compounds targeting NaV1.7 channels, facilitating the development of pain management drugs (Zhang et al., 2020).

properties

Molecular Formula

C21H15ClF4N6O3S2

Molecular Weight

574.9536

IUPAC Name

4-[2-(2-Azetidin-3-yl-2H-pyrazol-3-yl)-4-trifluoromethyl-phenoxy]-5-chloro-2-fluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide

InChI

InChI=1S/C21H15ClF4N6O3S2/c22-14-6-19(37(33,34)31-20-28-10-30-36-20)15(23)7-18(14)35-17-2-1-11(21(24,25)26)5-13(17)16-3-4-29-32(16)12-8-27-9-12/h1-7,10,12,27H,8-9H2,(H,28,30,31)

InChI Key

SIEHVRLODLAMBZ-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Cl)=C(OC2=CC=C(C(F)(F)F)C=C2C3=CC=NN3C4CNC4)C=C1F)(NC5=NC=NS5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NaV1.7 Blocker-13

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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